
An In-depth Technical Guide to
Cyclobutrifluram: Chemical Structure and

Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cyclobutrifluram

Cat. No.: B12774741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclobutrifluram is a novel nematicide and fungicide developed by Syngenta, offering broad-

spectrum control of economically significant plant-parasitic nematodes and certain soil-borne

fungal diseases. It belongs to the chemical class of pyridine-3-carboxamides and is

distinguished by a unique four-membered cyclobutyl ring structure. As a succinate

dehydrogenase inhibitor (SDHI), Cyclobutrifluram disrupts the mitochondrial respiration of

target organisms, leading to cessation of feeding, paralysis, and eventual mortality. This

document provides a comprehensive technical overview of Cyclobutrifluram, detailing its

chemical structure, physicochemical properties, mechanism of action, and relevant

experimental methodologies.

Chemical Structure and Identifiers
Cyclobutrifluram is a chiral molecule, with the pesticidal activity primarily attributed to the

(1S,2S)-enantiomer. The technical grade active ingredient is a racemic mixture of the (1S,2S)

and (1R,2R) enantiomers.
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Identifier Value

IUPAC Name
N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-

(trifluoromethyl)pyridine-3-carboxamide

CAS Number 1460292-16-3

Molecular Formula C₁₇H₁₃Cl₂F₃N₂O

Molecular Weight 389.2 g/mol

Canonical SMILES
C1C--INVALID-LINK--

NC(=O)C3=C(N=CC=C3)C(F)(F)F[1]

InChI Key GBFKIHJZPMECCF-BXUZGUMPSA-N[1]

Physicochemical Properties
The physicochemical properties of Cyclobutrifluram have been determined using

internationally recognized OECD guidelines for the testing of chemicals. These properties are

crucial for understanding its environmental fate and behavior, as well as for formulation

development.

Property Value OECD Guideline

Physical Form
Off-white crystalline powdered

solid
-

Melting Point 125 °C 102

Decomposition Temperature > 271 °C -

Water Solubility (20 °C) 33 mg/L 105

Vapor Pressure (20 °C) < 6.2 x 10⁻⁶ Pa 104

Octanol-Water Partition

Coefficient (Log Pₒw at 20 °C)
3.2 107/117

Henry's Law Constant 7.3 x 10⁻⁵ Pa·m³/mol -

Hydrolytic Stability (pH 4, 7, 9) Stable 111
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Experimental Protocols for Physicochemical
Properties
The determination of the physicochemical properties of Cyclobutrifluram follows standardized

methodologies to ensure data quality and comparability. The primary reference for these

methods are the OECD Guidelines for the Testing of Chemicals.

Melting Point (OECD 102): The melting point is determined using methods such as the

capillary tube method, where a small, powdered sample is heated at a controlled rate. The

temperature at which the substance transitions from a solid to a liquid is recorded.

Water Solubility (OECD 105): This is typically determined using the flask method for

substances with solubility above 10⁻² g/L. A supersaturated solution of Cyclobutrifluram in

water is prepared and allowed to equilibrate at a constant temperature (20 °C). The

concentration of the dissolved substance in the aqueous phase is then measured, often by

High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (OECD 107/117): The Log Pₒw value, a measure of

lipophilicity, is determined by the shake-flask method (OECD 107) or the HPLC method

(OECD 117). In the shake-flask method, Cyclobutrifluram is dissolved in a mixture of n-

octanol and water. After equilibration, the concentration in each phase is measured to

calculate the partition coefficient. The HPLC method correlates the retention time on a

reverse-phase column with known Log Pₒw values of reference compounds.

Vapor Pressure (OECD 104): Methods such as the gas saturation technique are employed. A

stream of inert gas is passed through or over the substance at a known rate, allowing it to

become saturated with the vapor. The amount of substance transported by the gas is then

determined, from which the vapor pressure is calculated.

Hydrolytic Stability (OECD 111): The stability of Cyclobutrifluram in water at different pH

values (4, 7, and 9) is assessed over time. Sterile aqueous buffer solutions containing the

test substance are incubated in the dark at a constant temperature. Samples are taken at

various intervals and analyzed for the concentration of the parent compound to determine

the rate of hydrolysis.
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Mechanism of Action: Inhibition of Succinate
Dehydrogenase
Cyclobutrifluram's mode of action is the inhibition of the enzyme succinate dehydrogenase

(SDH), also known as Complex II, in the mitochondrial electron transport chain. This enzyme

plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate as

part of the Krebs cycle and transferring electrons to the electron transport chain. By binding to

the ubiquinone-binding site (Q-site) of the SDH enzyme complex, Cyclobutrifluram blocks this

electron transfer, thereby inhibiting the production of ATP, the cell's primary energy currency.

This disruption of energy metabolism leads to a rapid cessation of cellular functions in the

target nematodes and fungi.
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Caption: Inhibition of Complex II by Cyclobutrifluram in the mitochondrial electron transport

chain.

Synthesis Pathway
The synthesis of Cyclobutrifluram involves the coupling of two key intermediates: a 2-

(trifluoromethyl)pyridine-3-carboxylic acid derivative and a cis-2-(2,4-

dichlorophenyl)cyclobutylamine derivative. While the precise industrial synthesis is proprietary,

a plausible synthetic route based on patent literature involves the activation of the carboxylic

acid, followed by an amide bond formation reaction.
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A key precursor is 2-(trifluoromethyl)nicotinic acid. One reported synthesis for this intermediate

starts from a Vilsmeier salt derivative, which is condensed with ethyl 4,4,4-

trifluoroacetoacetate, followed by an intramolecular cyclization to form the pyridine ring.

The final step is the amide coupling. This is a standard transformation in organic chemistry and

can be achieved by converting the carboxylic acid to a more reactive species, such as an acid

chloride or an activated ester, which then reacts with the amine to form the final

Cyclobutrifluram molecule.

Experimental Workflow: In Vitro Nematicide
Screening Assay
A representative workflow for assessing the nematicidal activity of a compound like

Cyclobutrifluram against a root-knot nematode, such as Meloidogyne incognita, is outlined

below. This type of assay is crucial in the discovery and development phase to determine the

efficacy and dose-response of new chemical entities.
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Caption: A typical workflow for an in vitro nematicide screening assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. US20240156096A1 - Cyclobutrifluram suspension concentrate composition - Google
Patents [patents.google.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Cyclobutrifluram:
Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12774741#chemical-structure-and-properties-of-
cyclobutrifluram]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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